11-(4-fluorophenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-fluorophenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS number354542-86-2) is a complex organic compound with a fused diazepine ring system. Let’s break down its structure
Preparation Methods
Industrial Production: Industrial-scale production methods are proprietary and may involve modifications to improve yield, efficiency, and safety.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve reagents like KMnO or PCC.
Major Products: The products formed depend on the specific reaction. Is there a particular transformation you’d like me to explore further?
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, toxicity, and potential as a drug candidate.
Industry: Possible applications in materials science, catalysis, or other industrial processes.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. Further research is needed to understand its interactions with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Another related compound is 10-acetyl-11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS number: 374919-00-3) .
Remember that scientific literature evolves, and new findings may emerge
Properties
Molecular Formula |
C30H29FN2O2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-5-(2-methylpropanoyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H29FN2O2/c1-18(2)30(35)33-26-15-19(3)9-14-24(26)32-25-16-22(20-7-5-4-6-8-20)17-27(34)28(25)29(33)21-10-12-23(31)13-11-21/h4-15,18,22,29,32H,16-17H2,1-3H3 |
InChI Key |
MTMONHXDULPPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C(C)C)C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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